molecular formula C7H3F2NO B070734 3,4-Difluoro-2-hydroxybenzonitrile CAS No. 186590-34-1

3,4-Difluoro-2-hydroxybenzonitrile

Cat. No. B070734
M. Wt: 155.1 g/mol
InChI Key: ZQTPRXJPZPHNAJ-UHFFFAOYSA-N
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Description

3,4-Difluoro-2-hydroxybenzonitrile is an important chemical intermediate used in various industrial and research applications. Its significance lies in its unique combination of functional groups, which allows for diverse chemical transformations and applications in material science, pharmaceuticals, and agrochemicals.

Synthesis Analysis

The synthesis of 3,4-difluoro-2-hydroxybenzonitrile involves multiple steps, including amidation, dehydration, and fluorination of 3,4-dichlorobenzoyl chloride. This process is significant for the production of selective herbicides, such as cyhalofop butyl, and demonstrates potential for industrial scale-up due to its high yield and effective management of side reactions (Cheng Zhi-ming, 2006). Another synthesis route involves a halogen-exchange reaction between 3,4-dichlorobenzonitrile and potassium fluoride, showcasing the versatility in synthesizing difluorobenzonitriles (H. Suzuki & Y. Kimura, 1991).

Molecular Structure Analysis

The molecular structure of 3,4-Difluoro-2-hydroxybenzonitrile has been elucidated through various spectroscopic methods. For example, the compound synthesized from hydroquinone and 3,4-difluorobenzonitrile exhibits a significant dihedral angle between the central and terminal aromatic rings, as determined by X-ray crystallography, indicating a planar structure conducive to further chemical modifications (Jixu Zhang et al., 2009).

Chemical Reactions and Properties

3,4-Difluoro-2-hydroxybenzonitrile undergoes various chemical reactions, including condensation with phenoxides to afford aryloxybenzonitriles and subsequent cyclization to produce dixanthones and poly(dixanthone)s. These reactions highlight the compound's reactivity and utility in synthesizing complex organic molecules (H. Colquhoun et al., 2001).

Scientific Research Applications

Chemical Speciation and Interaction Studies

Research on the chemical speciation of aqueous solutions, such as studies conducted by Guendouzi et al. (2019), focuses on understanding the behavior of hydrofluoric acid solutions, which shares relevance with the study of fluorinated compounds like 3,4-Difluoro-2-hydroxybenzonitrile. These investigations provide foundational knowledge on how fluorinated molecules interact with water, which could be extended to understanding the solubility, reactivity, and environmental fate of similar fluorinated benzonitriles (Guendouzi, Faridi, & Khamar, 2019).

Environmental Impact and Remediation Efforts

Studies on perfluorinated compounds (PFCs) and their adsorption behaviors on various adsorbents shed light on the environmental persistence and potential toxicities of fluorinated compounds. Du et al. (2014) reviewed the adsorption mechanisms of PFCs, offering insights into the removal of environmentally persistent fluorinated compounds from water. This research could be indirectly relevant to understanding how compounds like 3,4-Difluoro-2-hydroxybenzonitrile might behave in aquatic environments and how they could be effectively removed (Du, Deng, Bei, Huang, Wang, Huang, & Yu, 2014).

Advanced Material Applications

The synthesis and application of fluorine-containing materials, such as the work reviewed by Song et al. (2018) on fluoroalkylation in aqueous media, highlight the significance of fluorinated molecules in creating materials with unique properties. These properties include chemical and thermal stability, which are essential for various industrial and consumer product applications. Such reviews provide a comprehensive understanding of how fluorinated functional groups, similar to those in 3,4-Difluoro-2-hydroxybenzonitrile, can be utilized to enhance material performance (Song, Han, Zhao, Zhang, Liu, Fan, Li, Chen, Cheng, Chen, Zhang, Cui, & Lu, 2018).

properties

IUPAC Name

3,4-difluoro-2-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NO/c8-5-2-1-4(3-10)7(11)6(5)9/h1-2,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQTPRXJPZPHNAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641066
Record name 3,4-Difluoro-2-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Difluoro-2-hydroxybenzonitrile

CAS RN

186590-34-1
Record name 3,4-Difluoro-2-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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